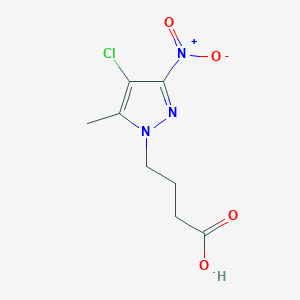
4-(4-((4-Chlorophenyl)thio)butanoyl)-3-methylpiperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-((4-Chlorophenyl)thio)butanoyl)-3-methylpiperazin-2-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as 'CB-13' and belongs to the class of synthetic cannabinoids. CB-13 has been studied for its potential therapeutic applications and has shown promising results in various preclinical studies.
Applications De Recherche Scientifique
Neuroendocrine and Behavioral Effects of m-CPP
m-Chlorophenylpiperazine (mCPP), a related compound, has been used in psychopharmacology research to probe serotonin function. It is known for binding to serotonin receptors and α-adrenoceptors, affecting psychological and hormonal responses without significant changes in cognitive performance, pulse, or blood pressure in humans (Silverstone et al., 1994). Furthermore, mCPP challenges in research have highlighted the compound's ability to induce symptoms of the serotonin syndrome in specific cases, emphasizing the importance of understanding serotonergic function in psychiatric disorders (Klaassen et al., 1998).
Pharmacokinetic Studies
Research involving pharmacokinetic profiling, such as the study on R115777, a farnesyl transferase inhibitor, demonstrates the application of advanced techniques like accelerator mass spectrometry (AMS) in analyzing drug metabolism and disposition. This approach allows for the detailed tracking of drug-related compounds in the human body, providing insights into the absorption, distribution, metabolism, and excretion (ADME) of potential therapeutic agents (Garner et al., 2002).
Alcohol Dehydrogenase Inhibition Studies
4-Methylpyrazole (4-MP), another compound within the same research domain, has been studied extensively for its role as an alcohol dehydrogenase inhibitor, with potential applications in treating methanol and ethylene glycol intoxications. Clinical studies have explored its safety profile, effective dosing, and potential as an alternative to ethanol therapy in cases of acute intoxication (Jacobsen et al., 1988). Additionally, its effects on cutaneous vascular sensitivity highlight the compound's diverse pharmacological impacts and the complexities of alcohol metabolism in humans (Wilkin, 1988).
Propriétés
IUPAC Name |
4-[4-(4-chlorophenyl)sulfanylbutanoyl]-3-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2S/c1-11-15(20)17-8-9-18(11)14(19)3-2-10-21-13-6-4-12(16)5-7-13/h4-7,11H,2-3,8-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEIGNQUFSEXFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)CCCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(4-chlorophenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2626327.png)

![4'-methoxy-N-phenethyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2626333.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-fluorobenzamide](/img/structure/B2626335.png)


![N-(3-chloro-4-fluorophenyl)-2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2626339.png)
![Tert-butyl ((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2626340.png)

![3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2626342.png)



![8-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2626349.png)